Cas no 2227761-05-7 (5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile)

5-(1R)-2-Amino-1-hydroxyethyl-2-fluorobenzonitrile is a chiral fluorinated benzonitrile derivative featuring an amino-hydroxyethyl substituent. Its stereospecific (1R) configuration and fluorine substitution enhance its utility as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise stereochemistry. The presence of both amino and hydroxyl groups offers versatile reactivity for further functionalization, while the fluorine atom can influence metabolic stability and binding affinity in drug candidates. This compound is valuable in medicinal chemistry for developing adrenergic receptor modulators or enzyme inhibitors. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile structure
2227761-05-7 structure
Product name:5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile
CAS No:2227761-05-7
MF:C9H9FN2O
MW:180.178965330124
CID:6000562
PubChem ID:96128658

5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile
    • EN300-1730546
    • 5-[(1R)-2-amino-1-hydroxyethyl]-2-fluorobenzonitrile
    • 2227761-05-7
    • Inchi: 1S/C9H9FN2O/c10-8-2-1-6(9(13)5-12)3-7(8)4-11/h1-3,9,13H,5,12H2/t9-/m0/s1
    • InChI Key: RXEJIKRFVGGSPQ-VIFPVBQESA-N
    • SMILES: FC1C=CC(=CC=1C#N)[C@H](CN)O

Computed Properties

  • Exact Mass: 180.06989108g/mol
  • Monoisotopic Mass: 180.06989108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 70Ų

5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1730546-0.05g
5-[(1R)-2-amino-1-hydroxyethyl]-2-fluorobenzonitrile
2227761-05-7
0.05g
$1296.0 2023-09-20
Enamine
EN300-1730546-1g
5-[(1R)-2-amino-1-hydroxyethyl]-2-fluorobenzonitrile
2227761-05-7
1g
$1543.0 2023-09-20
Enamine
EN300-1730546-0.25g
5-[(1R)-2-amino-1-hydroxyethyl]-2-fluorobenzonitrile
2227761-05-7
0.25g
$1420.0 2023-09-20
Enamine
EN300-1730546-0.1g
5-[(1R)-2-amino-1-hydroxyethyl]-2-fluorobenzonitrile
2227761-05-7
0.1g
$1357.0 2023-09-20
Enamine
EN300-1730546-1.0g
5-[(1R)-2-amino-1-hydroxyethyl]-2-fluorobenzonitrile
2227761-05-7
1g
$1543.0 2023-06-04
Enamine
EN300-1730546-5.0g
5-[(1R)-2-amino-1-hydroxyethyl]-2-fluorobenzonitrile
2227761-05-7
5g
$4475.0 2023-06-04
Enamine
EN300-1730546-10.0g
5-[(1R)-2-amino-1-hydroxyethyl]-2-fluorobenzonitrile
2227761-05-7
10g
$6635.0 2023-06-04
Enamine
EN300-1730546-10g
5-[(1R)-2-amino-1-hydroxyethyl]-2-fluorobenzonitrile
2227761-05-7
10g
$6635.0 2023-09-20
Enamine
EN300-1730546-5g
5-[(1R)-2-amino-1-hydroxyethyl]-2-fluorobenzonitrile
2227761-05-7
5g
$4475.0 2023-09-20
Enamine
EN300-1730546-0.5g
5-[(1R)-2-amino-1-hydroxyethyl]-2-fluorobenzonitrile
2227761-05-7
0.5g
$1482.0 2023-09-20

Additional information on 5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile

Introduction to 5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile (CAS No. 2227761-05-7)

5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile, a compound with the chemical identifier CAS No. 2227761-05-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry.

The compound's structure, featuring a benzonitrile core substituted with a fluorine atom and an (1R)-configured amino group, makes it a promising candidate for further investigation. The presence of both hydroxyl and amino functional groups provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities. This versatility is particularly valuable in the context of modern drug discovery, where targeted molecular design is essential for achieving high efficacy and selectivity.

In recent years, there has been a growing interest in fluorinated benzonitrile derivatives due to their enhanced metabolic stability and improved pharmacokinetic properties. The fluorine atom, when incorporated into a molecule, can influence its electronic properties, leading to increased lipophilicity and reduced susceptibility to enzymatic degradation. These characteristics are highly desirable in the development of novel therapeutic agents, as they can contribute to prolonged circulation times and improved bioavailability.

One of the most compelling aspects of 5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile is its potential role as a building block for more complex pharmacophores. The compound's scaffold can be modified through various chemical reactions, such as nucleophilic substitution or condensation reactions, to generate novel molecules with distinct biological profiles. This flexibility has already been exploited in several research endeavors aimed at identifying new treatments for a range of diseases.

Recent studies have highlighted the compound's relevance in the context of inflammation and immunomodulation. Researchers have observed that certain benzonitrile derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in the innate immune response. The (1R)-configuration of the amino group in 5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile appears to play a crucial role in modulating these pathways, suggesting that it may serve as an effective lead compound for developing immunomodulatory therapies.

The hydroxyl group present in the molecule also contributes to its potential therapeutic applications. Hydroxylated compounds are known to interact with various biological targets, including enzymes and receptors, often leading to desirable pharmacological effects. In particular, the combination of hydroxyl and amino groups creates a molecular environment that is conducive to hydrogen bonding interactions, which are critical for drug-receptor binding affinity.

From a synthetic chemistry perspective, 5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile offers an excellent platform for exploring new synthetic methodologies. The presence of multiple reactive sites allows chemists to employ a wide array of reaction conditions and reagents, facilitating the construction of complex molecular architectures. This has opened up new avenues for innovation in medicinal chemistry, enabling the rapid design and synthesis of novel drug candidates.

The compound's unique structural features have also attracted interest from computational chemists who are using advanced modeling techniques to predict its biological activity. Molecular docking studies have shown that 5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile can interact with several protein targets relevant to human health. These interactions suggest that it may have therapeutic potential in areas such as cancer treatment and neurodegenerative diseases.

In conclusion, 5-(1R)-2-amino-1-hydroxyethyl-2-fluorobenzonitrile (CAS No. 2227761-05-7) represents a fascinating molecule with significant promise in pharmaceutical research. Its unique structural attributes and potential biological activities make it an invaluable asset for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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